Product packaging for 3-Benzyl-2,2-dimethylimidazolidin-4-one(Cat. No.:)

3-Benzyl-2,2-dimethylimidazolidin-4-one

Cat. No.: B8650121
M. Wt: 204.27 g/mol
InChI Key: PKHOFVIMUGPCRI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazolidin-4-one (B167674) Chemistry

The history of imidazolidin-4-one chemistry can be traced back to early 20th-century investigations into related heterocyclic structures. The initial explorations were linked to the synthesis of diphenylhydantoin (phenytoin), described by Heinrich Biltz in 1908. semanticscholar.org The first officially documented synthesis of an imidazolidin-4-one derivative occurred when 5,5-diphenylthiohydantoin was reduced using sodium in amyl alcohol to yield 5,5-diphenylimidazolidin-4-one. semanticscholar.org Later, it was shown that this same transformation could be achieved using Raney nickel. semanticscholar.org

A cornerstone of modern imidazolidin-4-one synthesis is the condensation reaction between α-amino amides and carbonyl compounds like aldehydes and ketones. researchgate.net While this method is considered general and straightforward, it can necessitate harsh reaction conditions, such as high temperatures or the use of strong acids. researchgate.net The synthesis of the parent, unsubstituted imidazolidin-4-one ring has been reported through a multi-step process starting with the treatment of 2-(benzylamino)-acetamide with formaldehyde. semanticscholar.org

Despite its structural similarity to widely utilized motifs in drug discovery such as pyrrolidinone, hydantoins, and imidazoles, the imidazolidin-4-one ring has been described as "remarkably under-utilized" in the scientific literature, suggesting a rich area for future exploration. semanticscholar.orgresearchgate.net

Structural Features and Nomenclature of the 3-Benzyl-2,2-dimethylimidazolidin-4-one Scaffold

The name this compound precisely describes the molecular architecture of the compound. A systematic breakdown of its nomenclature reveals its key structural components.

The core of the molecule is the imidazolidin-4-one ring. This indicates a five-membered ring containing two nitrogen atoms (at positions 1 and 3) and a carbonyl group at position 4. wikipedia.org The substituents on this heterocyclic scaffold are specified as follows:

3-Benzyl : A benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group, -CH₂-Ph) is bonded to the nitrogen atom at the 3-position of the ring.

2,2-dimethyl : Two methyl groups (-CH₃) are attached to the carbon atom at the 2-position.

These features are summarized in the table below.

FeatureDescription
Core Scaffold Imidazolidin-4-one
Substituent at N-3 Benzyl Group
Substituents at C-2 Two Methyl Groups
Chemical Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol

Overview of Academic Research Trajectories for Imidazolidin-4-one Derivatives

Academic research into imidazolidin-4-one derivatives has uncovered a wide array of potential applications, primarily in the fields of medicinal chemistry and organic catalysis. semanticscholar.org These compounds are noted for their diverse biological activities and their utility as synthetic intermediates.

In medicinal chemistry, the imidazolidin-4-one scaffold is considered a "privileged structure" and has been investigated for a multitude of therapeutic applications. nih.gov Research has demonstrated that various derivatives exhibit significant biological activities, including:

Anticancer: Certain derivatives have shown promising cytotoxic effects against cancer cell lines. nih.govajchem-a.com A 2022 study, for instance, investigated a series of 4-imidazolidinone derivatives for their ability to trigger ROS-dependent apoptosis in colorectal cancer cells. nih.gov

Antibacterial: The framework has been explored for its potential to combat bacterial infections. ajchem-a.com Some derivatives have been synthesized and evaluated as chemosensitizers to enhance the effectiveness of antibiotics against resistant strains like MRSA. researchgate.netnih.gov

Anti-inflammatory and Analgesic: Studies have indicated that compounds incorporating this scaffold can possess anti-inflammatory and pain-reducing properties. ajchem-a.comresearchcommons.orgresearchgate.net

Antiviral: The potential for imidazolidin-4-one derivatives to act as antiviral agents has also been a subject of investigation. researchcommons.orgresearchgate.net

Antioxidant: Some compounds within this class have been identified as having antioxidant capabilities. ajchem-a.com

Beyond direct therapeutic applications, these derivatives are also studied for their roles as prodrugs and in controlled-release systems. semanticscholar.orgresearchgate.net

Another significant avenue of research is in the field of organocatalysis . Imidazolidin-4-one-based structures have been developed as catalysts for various organic transformations. semanticscholar.org Their unique structure can facilitate stereoselective reactions, a critical aspect of modern synthetic chemistry. Some research has even explored their potential role as prebiotic organocatalysts in the context of the origin of life. uni-muenchen.de

The diverse research applications for the imidazolidin-4-one framework are summarized in the following table.

Research AreaSpecific Applications and Findings
Medicinal Chemistry Investigated as anticancer, antibacterial, anti-inflammatory, antiviral, and antioxidant agents. nih.govajchem-a.comresearchcommons.orgresearchgate.net Also explored as chemosensitizers for antibiotic-resistant bacteria. researchgate.netnih.gov
Organic Catalysis Used as catalysts in asymmetric synthesis. semanticscholar.org Studied for their potential role in prebiotic chemical evolution. uni-muenchen.de
Materials Science Developed as hydrolytically cleavable precursors for the slow and controlled release of volatile carbonyl compounds, such as fragrances. researchgate.net
Drug Delivery Explored for their potential use as prodrugs. semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B8650121 3-Benzyl-2,2-dimethylimidazolidin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-benzyl-2,2-dimethylimidazolidin-4-one

InChI

InChI=1S/C12H16N2O/c1-12(2)13-8-11(15)14(12)9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3

InChI Key

PKHOFVIMUGPCRI-UHFFFAOYSA-N

Canonical SMILES

CC1(NCC(=O)N1CC2=CC=CC=C2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Benzyl 2,2 Dimethylimidazolidin 4 One and Analogues

Established Synthetic Routes to the Imidazolidin-4-one (B167674) Core

The formation of the imidazolidin-4-one scaffold is a cornerstone of synthetic organic chemistry, with several reliable methods being developed over the years. These routes often leverage fundamental reactions that create the characteristic five-membered heterocyclic ring system.

A primary and straightforward method for constructing the 2,2-dimethylimidazolidin-4-one (B8078211) core is the cyclocondensation reaction between an appropriate amino acid amide and a carbonyl compound, in this case, acetone (B3395972). This reaction involves the formation of an imine intermediate from the primary amine of the amino acid amide and the ketone, followed by an intramolecular cyclization through the nucleophilic attack of the amide nitrogen onto the imine carbon. The process is typically acid-catalyzed to facilitate both imine formation and the subsequent cyclization by activating the carbonyl group. For instance, the condensation of glycine (B1666218) hydroxamic acid with acetone has been shown to regioselectively form a 3-hydroxy-2,2-dimethylimidazolidin-4-one, illustrating the viability of this approach for generating the 2,2-dimethyl substituted core. rsc.org Similarly, reacting N-acylprimaquine (derived from an amino acid) with acetone is a key step in synthesizing imidazolidin-4-one derivatives. researchgate.net

Aminocatalysis, a branch of organocatalysis, utilizes small chiral organic molecules, such as proline and its derivatives, to catalyze asymmetric reactions. Imidazolidin-4-ones themselves, particularly those derived from amino acids, are famous as "MacMillan catalysts" and play a crucial role in enantioselective transformations. These catalysts operate by forming reactive iminium ion and enamine intermediates. ethz.ch While often used as the catalyst itself, the principles of aminocatalysis can be applied to the formation of the imidazolidin-4-one ring. The reversible formation of iminium ions between an amine catalyst and a carbonyl compound can facilitate cyclization reactions, guiding the stereochemical outcome. This approach is particularly valuable for constructing chiral imidazolidin-4-one scaffolds.

Dehydrogenative cyclization represents a more advanced, atom-economical approach where C-H/N-H bond activation leads to ring formation with the loss of a hydrogen molecule. While less common for the initial synthesis of the saturated imidazolidin-4-one core compared to condensation methods, related thermal decomposition studies show that dehydrogenation can occur in pre-formed imidazolidine (B613845) rings. For example, flash vacuum pyrolysis of (S)-5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione can lead to dehydrogenation products. rsc.org This suggests that oxidative or thermal conditions could potentially be employed in specialized syntheses to form or modify the imidazolidin-4-one ring system through the elimination of hydrogen.

Tandem, or cascade, reactions offer an efficient pathway to complex molecules from simple starting materials in a single pot. The synthesis of imidazolidin-4-ones can be achieved through such a strategy, which typically involves a nucleophilic addition followed by an intramolecular cyclization. researchgate.net One example is the aza-Michael addition of a nucleophilic nitrogen to an activated alkene, which generates an intermediate that subsequently cyclizes to form the heterocyclic ring. mdpi.com Another powerful variant is the tandem N-acyliminium ion cyclization-nucleophilic addition, where a generated N-acyliminium ion undergoes an intramolecular attack to form fused or bridged ring systems containing the imidazolidinone core. researchgate.net An electrochemical approach has also been developed, featuring a tandem Michael addition, azidation, and intramolecular cyclization to produce substituted imidazoles. rsc.org These methods are highly efficient as they build molecular complexity rapidly and can control stereochemistry.

Strategies for N-Alkylation and Benzylation on the Imidazolidin-4-one Ring

Once the 2,2-dimethylimidazolidin-4-one core is synthesized, the introduction of the benzyl (B1604629) group at the N-3 position is required to complete the target molecule. This is typically achieved through a standard N-alkylation reaction. The reaction involves deprotonating the amide nitrogen of the imidazolidin-4-one ring using a suitable base, followed by nucleophilic substitution with an alkylating agent like benzyl bromide or benzyl chloride.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.net The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently employed to dissolve the reactants and facilitate the reaction. researchgate.netbeilstein-journals.org The reactivity of the N-1 and N-3 positions can differ, but for the synthesis of 3-Benzyl-2,2-dimethylimidazolidin-4-one, conditions are chosen to favor alkylation at the N-3 position, which is part of the original amino acid amide backbone. The N-alkylation of the related benzimidazole (B57391) scaffold has been shown to proceed efficiently using benzyl bromide in the presence of bases like sodium hydroxide (B78521) in an aqueous surfactant system. researchgate.netlookchem.com

Optimization of Reaction Conditions for Synthesis Efficiency and Yield

Achieving high efficiency and yield in the synthesis of this compound requires careful optimization of several reaction parameters. Key factors include the choice of catalyst, solvent, base, temperature, and reaction time.

For the initial cyclocondensation, optimizing the catalyst (e.g., type and loading of acid catalyst) and temperature can significantly improve the rate and yield of ring formation while minimizing side reactions. Solvent choice can also be critical; for instance, in related oxidative coupling reactions to form dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a good balance between reactant conversion and reaction selectivity. scielo.br

In the N-alkylation step, the strength of the base is a crucial parameter. Stronger bases like sodium hydride ensure complete deprotonation of the amide nitrogen, leading to a more reactive nucleophile and potentially faster reaction times. researchgate.net However, milder bases like potassium or cesium carbonate can also be effective and may offer better functional group tolerance. researchgate.net Temperature is another key variable; while some alkylations proceed at room temperature, others may require heating to 55-60°C to achieve a reasonable reaction rate, especially with less reactive alkyl halides. researchgate.net The use of microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields, aligning with the principles of green chemistry. nih.govgoogle.comgoogle.com

Below is an interactive table summarizing key parameters that are typically optimized for the synthesis of heterocyclic compounds like imidazolidin-4-ones.

ParameterOptionsRationale for OptimizationPotential Impact on Yield/Efficiency
Catalyst Acid (e.g., p-TSA), Base (e.g., NaH, Cs₂CO₃), Organocatalyst (e.g., Proline)To facilitate either the initial cyclization or the subsequent N-alkylation step by activating substrates or generating reactive intermediates.Proper catalyst choice can dramatically increase reaction rates and yields.
Solvent Aprotic (THF, DMF, Acetonitrile), Protic (Ethanol)To ensure solubility of reactants and intermediates, and to influence the reaction pathway and rate.Solvent polarity can affect reaction kinetics and selectivity, impacting overall efficiency.
Base NaH, K₂CO₃, Cs₂CO₃, NaOHFor deprotonation of the N-H bond in the imidazolidin-4-one ring to generate a nucleophile for the benzylation step.The strength and type of base can determine the rate and completeness of the alkylation reaction.
Temperature Room Temperature, 50-100°C, Microwave HeatingTo provide sufficient energy to overcome the activation barrier of the reaction.Higher temperatures generally increase reaction rates, but can also lead to side products; microwave heating can offer rapid and efficient energy transfer.
Reactant Stoichiometry 1:1, Use of excess reagentTo drive the reaction to completion, especially when one reactant is more volatile or prone to side reactions.Using a slight excess of the alkylating agent or base can improve conversion rates and final yield.

Mechanistic Investigations into Imidazolidin-4-one Ring Closure

The formation of the imidazolidin-4-one ring is a critical step in the synthesis of this compound and its analogues. This intramolecular cyclization is a key process that dictates the efficiency and stereochemical outcome of the synthesis. Mechanistic investigations, including kinetic studies and computational modeling of analogous systems, provide a detailed understanding of this ring closure reaction. The reaction typically proceeds via an intramolecular nucleophilic attack of an amine onto an amide carbonyl group.

The mechanism of this cyclization is often subject to general acid or base catalysis. In the case of the cyclization of N-aryl-2-(2-aminophenyl)alkylamides, which are structurally analogous to the precursors of this compound, the reaction is catalyzed by acidic buffer components. rsc.org The proposed mechanism involves a rate-determining, concerted attack by the neutral amine on the amide carbonyl, followed by a proton transfer from a general acid to the amide oxygen. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of imidazolidinone formation. For instance, theoretical studies on the formation of biocidal imidazolidin-4-one derivatives, such as 2,2,5,5-tetramethylimidazolidin-4-one, have provided insights into the stability of intermediates and transition states. nih.govacs.org These studies help in understanding the thermodynamic and kinetic factors that govern the ring closure process.

The steric environment around the reacting centers plays a significant role in the rate of cyclization. Studies on analogues have shown that increased steric bulk near the amide group can significantly hinder the intramolecular reaction, a phenomenon often referred to as "stereopopulation control". rsc.org This highlights the importance of the conformational arrangement of the precursor molecule in achieving an efficient ring closure.

The following table summarizes the relative rates of cyclization for analogous N-aryl-2-(2-aminophenyl)alkylamides, demonstrating the impact of steric hindrance on the reaction rate.

CompoundStructure of Steric GroupRelative Rate of Cyclization (at pH 6.6)Reference
Compound 1a-CH2-800 rsc.org
Compound 2a-CH(CH3)-9 rsc.org
Compound 3a-C(CH3)2-1 rsc.org

In the context of forming this compound, the precursor would likely be an N-acylated derivative of 1-benzylamino-2-methyl-1-aminopropane. The intramolecular cyclization would involve the nucleophilic attack of the secondary amine onto the amide carbonyl. The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, under basic conditions, the amine nucleophile is deprotonated, increasing its nucleophilicity.

DFT calculations on similar heterocyclic systems, such as imidazolidine-2,4-diones, have been used to investigate the stability of different tautomeric forms and to support proposed reaction mechanisms. edu.krdedu.krd These theoretical approaches provide valuable data on the energy barriers and geometries of transition states, corroborating experimental findings.

The following table presents calculated energy values for different tautomeric forms of a 5-substituted imidazolidine-2,4-dione, illustrating the application of DFT in determining the most stable structures.

Tautomeric FormRelative Energy (kcal/mol)Reference
Keto Form (A)- edu.krd
Enol Form (B)Higher than A edu.krd
Enol Form (C)+247.85 edu.krd
Enol Form (D)Higher than E edu.krd
Enol Form (E)+137.13 edu.krd

Comprehensive Spectroscopic and Structural Elucidation of 3 Benzyl 2,2 Dimethylimidazolidin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of 3-Benzyl-2,2-dimethylimidazolidin-4-one. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals and provides information on the molecule's conformation in solution.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Key characteristic resonances include those for the benzyl (B1604629) group, the gem-dimethyl groups at the C2 position, and the methylene (B1212753) protons of the imidazolidinone ring.

The two methyl groups at the C2 position are chemically equivalent and should give rise to a sharp singlet, integrating to six protons, typically observed in the upfield region around δ 1.30-1.50 ppm. The methylene protons at the C5 position of the imidazolidinone ring are also diastereotopic and are expected to present as a complex multiplet or an AB quartet further downfield, typically around δ 3.40 ppm, due to their proximity to the carbonyl group and the nitrogen atom.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
C2-(CH₃)₂ 1.30 - 1.50 Singlet (s)
C5-CH₂ ~ 3.40 AB quartet or Multiplet (m)
N3-CH₂-Ph ~ 4.50 AB quartet (2d)

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The most downfield signal is typically the carbonyl carbon (C4) of the amide group, expected around δ 170-175 ppm. The quaternary carbon of the benzyl group (C-ipso) and the aromatic CH carbons resonate in the δ 127–138 ppm region. st-andrews.ac.uk

The benzylic methylene carbon (N-CH₂) is expected at approximately δ 47-50 ppm. mdpi.com The quaternary carbon at C2, bearing the two methyl groups, should appear around δ 60-65 ppm, while the methyl carbons themselves will be found in the upfield region, around δ 25 ppm. The C5 methylene carbon of the ring is anticipated to have a chemical shift in the range of δ 50-55 ppm. clockss.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C2-(C H₃)₂ ~ 25
N3-C H₂-Ph 47 - 50
C 5-H₂ 50 - 55
C 2-(CH₃)₂ 60 - 65
Aromatic C H 127 - 129
Aromatic C -ipso ~ 138

| C 4=O | 170 - 175 |

Two-dimensional (2D) NMR experiments are crucial for definitive structure confirmation and conformational analysis.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the diastereotopic protons of the benzylic CH₂ group and potentially between the C5 methylene protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra. For instance, the proton signal at ~4.50 ppm would correlate with the carbon signal at ~47-50 ppm, confirming the benzylic CH₂ group. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular structure. For example, the C2-methyl protons would show a correlation to the C2 quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for conformational analysis, as it detects protons that are close in space. clockss.org In N-benzyl imidazolidine (B613845) derivatives, NOE correlations can establish the relative orientation of substituents. researchgate.net For this compound, a NOESY spectrum could show spatial correlations between the benzylic protons and protons on the imidazolidinone ring, providing insights into the preferred rotational conformation around the N-CH₂ bond. researchgate.net

While solution-state NMR provides information on the average conformation, solid-state NMR (ssNMR) can elucidate the specific conformation adopted by the molecule in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of multiple, distinct conformations within the crystal lattice (polymorphism) if different signals are observed for chemically equivalent carbons. Furthermore, ssNMR can be used to measure chemical shift anisotropies, which are sensitive to the local electronic environment and molecular geometry.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. This band is typically observed in the range of 1680–1720 cm⁻¹. st-andrews.ac.uk

Other characteristic absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions of the molecule (below 3000 cm⁻¹). The C-N stretching vibrations of the amide and the ring structure are expected in the 1100-1300 cm⁻¹ region. Bending vibrations for the aromatic ring can also be observed in the fingerprint region (below 1500 cm⁻¹), providing further evidence for the benzyl substituent.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3030 - 3100
Aliphatic C-H Stretch 2850 - 2980
Amide C=O Stretch 1680 - 1720
Aromatic C=C Stretch 1450 - 1600

X-ray Crystallography for Precise Three-Dimensional Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles in the solid state. Although a specific crystal structure for this compound is not publicly available, data from closely related 3-benzyl substituted heterocyclic compounds, such as 3-benzyl-2-phenyl-1,3-thiazolidin-4-one, can be used to predict its key structural features. nih.govnih.gov

The five-membered imidazolidinone ring is expected to be nearly planar or adopt a slight envelope or twisted conformation. The bond lengths and angles would be consistent with standard values for C-C, C-N, C=O, and C-H bonds. For instance, the C=O bond length is expected to be around 1.23 Å, and the N-C bonds within the ring would be approximately 1.47 Å.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. This method provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound, SCXRD studies reveal critical details about their molecular geometry.

In a study of a related compound, (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine, SCXRD analysis confirmed the absolute 4S configuration. nih.gov The analysis showed that the oxazolidine (B1195125) ring adopts an envelope conformation, a common feature for five-membered heterocyclic rings. nih.gov Similarly, for other heterocyclic compounds like 3-benzyl-2-phenyl-1,3-thiazolidin-4-one, the five-membered thiazolidine (B150603) ring was found to be essentially planar. nih.gov The dihedral angles between the heterocyclic ring and the attached aromatic moieties are key parameters determined by SCXRD. For instance, in 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one, the dihedral angle between the five-membered ring and the benzyl group is 77.25 (4)°. nih.gov

These structural parameters are crucial for understanding the molecule's shape and steric properties, which in turn influence its reactivity and biological interactions. The data obtained from SCXRD, such as unit cell dimensions, space group, and atomic coordinates, form the basis for more complex analyses of crystal packing and intermolecular forces.

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds
Parameter3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one nih.gov(4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine nih.gov3-benzyl-2-phenyl-1,3-thiazolidin-4-one nih.gov
Molecular FormulaC₁₀H₉NOS₂C₂₀H₂₃NO₂C₁₆H₁₅NOS
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/cP2₁2₁2₁P2₁/c
a (Å)13.3271 (4)10.9951 (2)13.5734 (15)
b (Å)5.9025 (2)17.2768 (3)10.1402 (11)
c (Å)13.0396 (4)9.1899 (2)10.1496 (11)
β (°)92.812 (1)90104.305 (2)
Volume (ų)1024.50 (6)1745.71 (6)1353.6 (3)
Z444

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is essential for predicting crystal morphology, stability, and physical properties. For derivatives of this compound, hydrogen bonds and other weak interactions play a pivotal role in crystal packing.

In the crystal structure of 3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione, the packing is stabilized by weak C—H⋯O hydrogen bonds and C—H⋯π interactions. These interactions link molecules into helical chains. nih.gov Hirshfeld surface analysis is a powerful tool for quantifying the contributions of different intermolecular contacts. For this imidazolidine derivative, the most significant contributions to crystal packing were from H⋯H (51.0%), C⋯H/H⋯C (21.3%), Br⋯H/H⋯Br (12.8%), and O⋯H/H⋯O (12.4%) interactions. nih.gov

Similarly, in the crystal of 3-benzyl-2-phenyl-1,3-thiazolidin-4-one, molecules are linked by weak C—H⋯O hydrogen bonds, forming supramolecular chains. nih.gov The packing is further consolidated by C—H⋯π interactions involving the phenyl rings. nih.gov In another example, 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one forms infinite polymeric chains via C—H⋯O hydrogen bonds, which are then linked into a three-dimensional network by C—H⋯π interactions. nih.gov The absence of strong hydrogen bond donors (like N-H or O-H) in this compound suggests that weaker C—H⋯O and C—H⋯π interactions, along with van der Waals forces, are the primary drivers of its crystal packing.

Table 2: Summary of Intermolecular Interactions in Related Crystal Structures
CompoundDominant InteractionsSupramolecular Motif
3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione nih.govC—H⋯O, C—H⋯π, H⋯H, C⋯H, Br⋯HHelical chains forming a 3D structure
3-benzyl-2-phenyl-1,3-thiazolidin-4-one nih.govC—H⋯O, C—H⋯πSupramolecular chains along the b-axis
3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one nih.govC—H⋯O, C—H⋯πPolymeric chains forming a 3D network

Advanced Analytical Methodologies for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity in pharmaceutical and chemical synthesis. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from any impurities, starting materials, or by-products.

A standard HPLC method would involve a C8 or C18 stationary phase, which is suitable for separating moderately polar organic molecules. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the benzyl and imidazolidinone chromophores exhibit strong absorbance, typically around 254 nm. researchgate.net

The purity of the sample is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. A well-developed method can achieve high resolution, allowing for the quantification of impurities at very low levels. For instance, in the analysis of m-Iodobenzylguanidine (MIBG), an HPLC method using a phenyl-type column was developed to improve chromatographic efficiency, achieving a purity of >99.4%. scirp.org Such methods are validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. researchgate.net

Table 3: Typical HPLC Parameters for Purity Analysis of Related Compounds
ParameterMethod for Amcinonide and Benzyl Alcohol researchgate.netMethod for m-Iodobenzylguanidine scirp.org
ColumnZorbax reversed-phase (5µm, 250x4.6mm)Hypersil Gold phenyl (3µm, 100x2.1mm)
Mobile PhaseDeionized water:Acetonitrile (70:30 v/v)(Not specified, but without TEA, TFA)
Flow Rate1.5 ml/min(Not specified)
DetectionUV at 254 nmMS/MS
Elution ModeIsocratic(Not specified)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass Spectrometry (MS) is an indispensable tool for confirming the identity and elucidating the structure of organic compounds. When coupled with techniques like electrospray ionization (ESI), it provides the exact molecular weight of the compound through the detection of the molecular ion (M⁺) or a protonated/adducted species (e.g., [M+H]⁺, [M+Na]⁺). For this compound (C₁₂H₁₆N₂O, Molecular Weight: 204.27 g/mol ), the molecular ion peak would be expected at an m/z of 204.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. The fragmentation of this compound is expected to proceed through characteristic pathways. The bond between the benzyl group and the nitrogen atom is a likely site for cleavage, leading to the formation of a stable tropylium (B1234903) ion at m/z 91 (C₇H₇⁺) and a radical cation of the remaining imidazolidinone ring. Another plausible fragmentation involves the cleavage of the heterocyclic ring itself. The analysis of these fragmentation patterns provides a structural fingerprint that confirms the connectivity of the molecule. libretexts.orgchemguide.co.uk

Table 4: Predicted Mass Spectrometry Data for this compound
SpeciesPredicted m/zIdentity
Molecular Ion [M]⁺204C₁₂H₁₆N₂O⁺
Fragment 191[C₇H₇]⁺ (Tropylium ion)
Fragment 2113[M - C₇H₇]⁺ (Imidazolidinone ring fragment)
Fragment 3176[M - CO]⁺ (Loss of carbonyl group)

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic Environment Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would provide detailed information about the carbon, nitrogen, and oxygen atoms.

High-resolution spectra of the C 1s, N 1s, and O 1s regions would be acquired. The C 1s spectrum is expected to be complex, requiring deconvolution into several components corresponding to the different chemical environments of the carbon atoms: aromatic C-C/C-H in the benzyl ring, aliphatic C-C and C-N bonds, and the carbonyl C=O group. ucl.ac.uk The binding energies for these components would increase with the oxidation state of the carbon.

Table 5: Expected XPS Binding Energy Regions for Functional Groups in Imidazolidinone Derivatives
Core LevelFunctional GroupApproximate Binding Energy (eV)
C 1sAromatic C-C, C-H~284.5 - 285.0
C 1sAliphatic C-C, C-N~285.5 - 286.5
C 1sN-C=O (Carbonyl)~288.0 - 289.0
N 1sAmide/Imide Nitrogen~399.5 - 400.5
O 1sC=O (Carbonyl)~531.0 - 532.0

Reactivity and Fundamental Chemical Transformations of the Imidazolidin 4 One Framework

Formation and Reactivity of Iminium Ion Intermediates from Imidazolidin-4-ones

A key feature of the reactivity of 3-Benzyl-2,2-dimethylimidazolidin-4-one, a classic example of a MacMillan catalyst, is its ability to reversibly form chiral iminium ions. sigmaaldrich.combeilstein-journals.org This process is central to its function as an organocatalyst, particularly in reactions involving α,β-unsaturated aldehydes and ketones. The catalytic cycle begins with the condensation of the secondary amine of the imidazolidinone with an α,β-unsaturated aldehyde. This reaction, typically promoted by a Brønsted acid co-catalyst, eliminates water to form a highly reactive iminium ion intermediate. core.ac.uk

The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, thereby activating it for nucleophilic attack. sigmaaldrich.comcore.ac.uk The specific geometry of the this compound catalyst plays a crucial role in ensuring the stereochemical outcome of subsequent reactions. The bulky benzyl (B1604629) group at the C-5 position and the gem-dimethyl groups at the C-2 position effectively shield one of the prochiral faces of the iminium ion. core.ac.uk This steric hindrance directs the approach of the nucleophile to the less hindered face, leading to high levels of enantioselectivity in the final product. core.ac.uk The rigidity of the five-membered ring and the defined conformation of the iminium ion are essential for this stereocontrol. core.ac.uk

The reactivity of the iminium ion intermediate is diverse, enabling a range of important chemical transformations. These include cycloaddition reactions, conjugate additions, and other nucleophilic attacks on the β-carbon of the activated enal or enone system. sigmaaldrich.combeilstein-journals.org Once the nucleophilic addition has occurred, the resulting intermediate is readily hydrolyzed, regenerating the chiral imidazolidin-4-one (B167674) catalyst and releasing the enantioenriched product, thus completing the catalytic cycle. core.ac.uk

Cycloaddition Reactions Involving Imidazolidin-4-one Derived Species

The iminium ion intermediates generated from imidazolidin-4-ones are highly effective in promoting various cycloaddition reactions, affording complex cyclic structures with excellent stereocontrol.

Diels-Alder Reactions:

The enantioselective Diels-Alder reaction was one of the first and most significant applications of this class of organocatalysts. sigmaaldrich.combeilstein-journals.org Catalyzed by imidazolidin-4-ones, α,β-unsaturated aldehydes can serve as activated dienophiles. The LUMO-lowering effect of iminium ion formation accelerates the reaction with a wide range of dienes. The catalyst's chiral environment dictates the facial selectivity of the diene's approach to the dienophile. For instance, the first-generation MacMillan catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, which is structurally very similar to this compound, has been shown to be highly effective in catalyzing the Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene.

Interactive Data Table: Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Cyclopentadiene Catalyzed by an Imidazolidin-4-one

EntryDienophile (Aldehyde)Yield (%)endo:exo ratioee (%) [endo]
1Crotonaldehyde82>50:190
2Cinnamaldehyde93>50:194
3(E)-Hex-2-enal86>50:192
4Furfural85>50:196

Note: Data is for the closely related (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one catalyst.

(4+3)-Cycloadditions:

Beyond the Diels-Alder reaction, imidazolidin-one-derived iminium ions have been employed in higher-order cycloadditions. The (4+3)-cycloaddition reaction, which forms seven-membered rings, has been successfully achieved in an asymmetric fashion using these organocatalysts. acs.org In a notable example, a second-generation MacMillan catalyst, which shares the core imidazolidinone structure, was used to catalyze the reaction between a furan (B31954) and a siloxy pentadienal. acs.org The catalyst activates the pentadienal through iminium ion formation, and the chiral scaffold directs the subsequent cycloaddition to yield the product with high enantioselectivity. Computational studies have shown that the stereoselectivity in these reactions is controlled by the conformation of the iminium ion and the orientation of the substituents on the catalyst, which dictate the preferred transition state geometry. acs.org

Conjugate Addition Reactions Directed by Imidazolidin-4-one Scaffolds

The activation of α,β-unsaturated aldehydes via iminium ion formation with this compound and related catalysts is a powerful strategy for facilitating enantioselective conjugate addition reactions (Michael additions). sigmaaldrich.com This methodology allows for the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

In this reaction manifold, the LUMO-lowered iminium ion readily accepts nucleophiles at the β-position. A variety of nucleophiles, including indoles, pyrroles, and silyl (B83357) enol ethers, have been successfully employed in Friedel-Crafts alkylations and Mukaiyama-Michael reactions. sigmaaldrich.com The steric environment created by the imidazolidinone catalyst is again crucial for directing the nucleophilic attack to one face of the molecule, resulting in high enantiomeric excesses.

For example, the second-generation MacMillan catalyst, (2S,5S)-5-benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one, has proven to be highly effective for the Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes.

Interactive Data Table: Enantioselective Friedel-Crafts Alkylation of Indole with α,β-Unsaturated Aldehydes

EntryAldehydeTime (h)Yield (%)ee (%)
1Crotonaldehyde38790
2Cinnamaldehyde2.59293
3Prop-2-enal108590

Note: Data is for the second-generation MacMillan catalyst, (2S,5S)-5-benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one.

This catalytic approach provides a direct and efficient route to chiral β-functionalized aldehydes, which are valuable synthetic intermediates.

Electrophilic Substitution Pathways

Electrophilic substitution is a fundamental reaction class in organic chemistry, most commonly associated with aromatic compounds. youtube.commsu.edu However, when considering the this compound framework, electrophilic substitution on the heterocyclic ring itself is not a commonly reported or synthetically exploited pathway. The imidazolidinone ring is generally stable under the conditions of its use in organocatalysis. The primary roles of this scaffold are to act as a chiral backbone and to activate substrates through the formation of iminium or enamine intermediates. The carbon and nitrogen atoms of the imidazolidinone ring are not sufficiently nucleophilic to readily undergo electrophilic attack, especially in comparison to the substrates it is designed to activate. Therefore, this reaction pathway is not considered a fundamental chemical transformation for this particular framework.

Hydrolytic Cleavage Mechanisms of Imidazolidin-4-ones

The hydrolytic cleavage of the imidazolidin-4-one ring is a critical step in both its synthetic utility as a catalyst and its application as a cleavable precursor. In the context of organocatalysis, the final step of the catalytic cycle involves the hydrolysis of an iminium ion intermediate to release the product and regenerate the catalyst. core.ac.uk This step is typically rapid in the presence of water.

Beyond its catalytic role, the imidazolidin-4-one moiety can be intentionally cleaved under specific conditions. This property has been exploited in the development of "pro-fragrances" or "pro-drugs," where the imidazolidin-4-one acts as a non-volatile precursor that slowly releases a volatile aldehyde or ketone upon hydrolysis. core.ac.uk

The mechanism of hydrolytic cleavage is generally acid-catalyzed. The process is initiated by the protonation of one of the nitrogen atoms or the carbonyl oxygen of the imidazolidinone ring. Protonation of the imine nitrogen (in the case of the iminium intermediate) or a ring nitrogen facilitates nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and bond cleavages result in the collapse of this intermediate, breaking open the ring and releasing the original amine (or amino acid derivative) and the carbonyl compound. The stability of the imidazolidinone ring towards hydrolysis can be tuned by modifying the substituents. For instance, increasing the steric bulk around the carbonyl group or the nitrogen atoms can decrease the rate of hydrolysis. core.ac.uk

Computational Chemistry and Theoretical Investigations of 3 Benzyl 2,2 Dimethylimidazolidin 4 One and Analogues

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the molecular structure and electronic properties of organic compounds. nih.govconicet.gov.arresearchgate.net For 3-Benzyl-2,2-dimethylimidazolidin-4-one, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional geometry. nih.govresearchgate.net

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. nih.gov This provides precise information on bond lengths, bond angles, and dihedral (torsion) angles. For instance, calculations would reveal the planarity of the imidazolidinone ring and the spatial orientation of the benzyl (B1604629) and dimethyl groups relative to this ring. nih.govnih.gov These structural parameters obtained from DFT calculations can be compared with experimental data, such as that from single-crystal X-ray diffraction, to validate the computational model. mjcce.org.mk

Beyond geometry, DFT calculations elucidate the electronic structure, providing details on the distribution of electron density, dipole moment, and atomic charges. nih.gov This information is crucial for understanding the molecule's polarity, solubility, and potential sites for intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level) Note: This data is illustrative, based on typical values for similar heterocyclic compounds, and represents the type of output generated by DFT calculations.

ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
N1-C21.47C5-N1-C2110.5
C2-N31.47N1-C2-N3103.0
N3-C41.38C2-N3-C4112.1
C4=O1.22N3-C4-C5107.8
C4-C51.53C4-C5-N1106.5
N1-C51.48O=C4-N3125.5
N3-C(Benzyl)1.46C2-N3-C(Benzyl)121.0

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting spectroscopic data, which serves as a powerful tool for structural confirmation. mjcce.org.mk By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, theoretical spectra for NMR (¹H and ¹³C) and Infrared (IR) spectroscopy can be generated. mjcce.org.mk

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These theoretical predictions are often scaled or corrected to improve agreement with experimental results measured in solution. nih.govnih.gov Such calculations help in the unambiguous assignment of signals in complex experimental spectra. mjcce.org.mk The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. nih.govresearchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO (E_HOMO) is related to the ionization potential, while the energy of the LUMO (E_LUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netnih.gov These descriptors, derived within the framework of DFT, provide a quantitative measure of different aspects of reactivity. irjweb.comresearchgate.net

Table 2: Illustrative Reactivity Descriptors for this compound Note: Values are hypothetical and for illustrative purposes.

DescriptorFormulaHypothetical Value (eV)Interpretation
HOMO Energy (E_HOMO)--6.35Electron-donating ability
LUMO Energy (E_LUMO)--1.85Electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMO4.50Chemical reactivity and stability irjweb.com
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.25Resistance to change in electron distribution irjweb.com
Chemical Softness (S)1 / (2η)0.22Inverse of hardness
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.10Power to attract electrons
Electrophilicity Index (ω)μ² / (2η) where μ = -χ3.74Propensity to accept electrons

Mechanistic Elucidation through Transition State Modeling and Reaction Energy Profiles

Computational chemistry is invaluable for studying reaction mechanisms. By modeling the transition state (TS)—the highest energy point along a reaction coordinate—researchers can understand the feasibility and kinetics of a chemical transformation. For reactions involving this compound, such as its synthesis or subsequent modification, TS modeling can identify the key bond-forming and bond-breaking steps.

Conformational Analysis and Investigation of Intramolecular Interactions

Molecules with rotatable bonds, like the benzyl group in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. Computational methods can calculate the relative energies of these conformers, revealing the preferred shape of the molecule.

This analysis also allows for the investigation of subtle intramolecular interactions, such as hydrogen bonds or steric repulsions, that stabilize or destabilize certain conformations. For example, the orientation of the benzyl ring relative to the imidazolidinone core is governed by a balance of these forces. nih.gov Understanding the conformational landscape is essential as the molecule's shape can significantly influence its biological activity and physical properties.

Comparative Computational Studies of Substituent Effects on Reactivity and Selectivity

Theoretical studies can efficiently explore how modifications to a molecule's structure affect its chemical properties. For the this compound scaffold, computational chemists can systematically replace the benzyl group with other substituents (e.g., electron-donating or electron-withdrawing groups) and analyze the resulting changes in reactivity and selectivity. researchgate.net

By calculating the reactivity descriptors (as in Section 5.3) for a series of analogues, trends can be established. For example, an electron-withdrawing group on the phenyl ring might lower the HOMO and LUMO energies, making the molecule a better electrophile and influencing its reaction pathways. researchgate.net These in silico studies provide a rational basis for designing new molecules with tailored properties, guiding synthetic efforts toward compounds with enhanced activity or desired reaction outcomes. nih.gov

Applications in Asymmetric Organic Synthesis and Catalysis

Imidazolidin-4-one (B167674) Derivatives as Chiral Auxiliaries and Organocatalysts

Chiral imidazolidin-4-one derivatives are a prominent class of organocatalysts that have revolutionized asymmetric synthesis. Developed by Professor David MacMillan, these catalysts are designed to be general for a variety of asymmetric transformations. They operate by reversibly forming chiral iminium ions or enamine intermediates with carbonyl substrates. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack, or raises the HOMO (Highest Occupied Molecular Orbital) of the aldehyde, turning it into a potent nucleophile.

The core structure is typically derived from chiral amino acids, which imparts the necessary stereochemical information to the catalyst. The steric environment created by the substituents on the imidazolidin-4-one ring effectively shields one face of the reactive intermediate, directing the incoming reagent to the other face and thus ensuring high enantioselectivity. These organic catalysts are advantageous as they are often more stable, less toxic, and less sensitive to air and moisture compared to many metal-based catalysts. Their application has been extensive, covering cycloadditions, conjugate additions, and various α-functionalization reactions.

Enantioselective Transformations Mediated by Imidazolidin-4-one Catalysts

The utility of imidazolidin-4-one catalysts is demonstrated in a broad spectrum of enantioselective reactions.

Asymmetric Reduction of α-Oxo Amides

While the search results provided extensive information on various transformations, specific details on the asymmetric reduction of α-oxo amides using imidazolidin-4-one catalysts were not prominently featured. However, the broader field of asymmetric organocatalytic reductions often employs dihydropyridine NADH analogues as a hydride source in conjunction with a chiral organocatalyst to achieve enantioselectivity. This general principle suggests a plausible mechanism where a chiral imidazolidin-4-one could activate the α-oxo amide towards a stereoselective hydride transfer.

Friedel-Crafts Alkylation of Indoles

The enantioselective Friedel-Crafts alkylation of indoles is a classic application of imidazolidin-4-one catalysts. This reaction provides a direct route to optically active indole derivatives, which are common motifs in biologically active compounds. The catalyst activates an α,β-unsaturated aldehyde to form a chiral iminium ion, which is then attacked by the electron-rich indole, typically at the C3 position. MacMillan and coworkers found that second-generation catalysts, such as (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, were highly effective for this transformation. Immobilizing these catalysts on supports like mesocellular foams has also been shown to yield excellent performance and recyclability.

Below is a table summarizing representative results for this transformation.

EntryIndoleα,β-Unsaturated AldehydeCatalyst Loading (mol%)Yield (%)ee (%)
1N-MethylpyrroleCrotonaldehyde--Moderate
2Indoleβ-Nitrostyrene10up to 85up to 85
3Various IndolesVarious Enones-Excellentup to 98

Data compiled from various sources for illustrative purposes.

α-Halogenation of Aldehydes

Imidazolidin-4-one catalysts have enabled the first direct and highly enantioselective α-chlorination and α-fluorination of aldehydes. This is achieved through enamine catalysis, where the aldehyde and the chiral amine catalyst form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic halogen source, such as N-fluorobenzenesulfonimide (NFSI) for fluorination or a perchlorinated quinone for chlorination, to deliver the α-halogenated aldehyde with high enantioselectivity. The resulting α-halo aldehydes are valuable chiral building blocks in organic synthesis. The reaction is notable for its operational simplicity and the use of commercially available catalysts.

Table: Enantioselective α-Halogenation of Aldehydes

Aldehyde Substrate Halogen Source Catalyst Loading (mol%) Yield (%) ee (%) Reference
Octanal Perchlorinated Quinone 5 91 92

α-Trifluoromethylation of Aldehydes

The introduction of a trifluoromethyl (CF3) group can significantly enhance the biological properties of molecules. A groundbreaking method for the enantioselective α-trifluoromethylation of aldehydes was developed by combining enamine catalysis with photoredox catalysis. In this dual catalytic system, a chiral imidazolidin-4-one catalyst forms an enamine with the aldehyde substrate. Concurrently, a photoredox catalyst, such as an iridium complex, is excited by visible light and activates a trifluoromethyl source (e.g., trifluoromethyl iodide) to generate a trifluoromethyl radical. This radical is then intercepted by the chiral enamine, leading to the formation of the α-trifluoromethylated aldehyde with excellent enantiocontrol (up to 99% ee). This method is effective for a wide range of aldehydes.

Table: Photoredox Organocatalytic α-Trifluoromethylation of Aldehydes

Aldehyde Substrate CF3 Source Catalyst System Yield (%) ee (%)
Various aldehydes CF3I Ir photocatalyst + Imidazolidinone High up to 99

Data is illustrative of the high efficiency and enantioselectivity of the method.

Hydroalkylation of Alkynes and Allenes

Imidazolidin-4-one derivatives have also been employed as chiral auxiliaries in the diastereoselective hydroalkylation of alkynes and allenes. This method provides a novel pathway for synthesizing quaternary α-alkenyl substituted amino acids, which are important structural motifs in medicinal chemistry. In this process, an imidazolidinone derived from an enantiopure amino acid undergoes a diastereoselective addition to the alkyne or allene in the presence of a strong base like LiHMDS. The reaction proceeds with high control of regio- and diastereoselectivity, affording the E-isomer of the alkene-functionalized products in good to excellent yields. Subsequent hydrolysis of the imidazolidinone auxiliary reveals the desired quaternary amino acid.

Utility as Synthetic Intermediates for Complex Organic Molecules

While direct applications of 3-Benzyl-2,2-dimethylimidazolidin-4-one as a synthetic intermediate in the total synthesis of complex natural products are not extensively documented in dedicated literature, its structural framework is central to the widely successful MacMillan organocatalysts. The closely related compound, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, where a methyl group is present at the N3 position, has been extensively used as a catalyst and a chiral auxiliary, providing a strong basis for understanding the utility of this class of compounds. These imidazolidinones are precursors to chiral iminium ions, which are key reactive intermediates in a variety of enantioselective transformations.

The core utility of these imidazolidinone scaffolds lies in their ability to act as chiral auxiliaries or catalysts in a range of carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of the carbon skeletons of complex organic molecules. For instance, derivatives of this scaffold have been successfully employed in:

Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition between dienes and α,β-unsaturated aldehydes to produce chiral cyclohexene derivatives with high enantioselectivity.

1,3-Dipolar Cycloadditions: Facilitating the reaction of 1,3-dipoles with α,β-unsaturated aldehydes to generate five-membered heterocyclic rings with excellent stereocontrol.

Friedel-Crafts Alkylations: Enabling the enantioselective alkylation of electron-rich aromatic and heteroaromatic compounds.

Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key step in the formation of many natural products.

The imidazolidinone moiety, after guiding the stereoselective reaction, can often be cleaved from the product, having served its purpose as a temporary chiral directing group. This versatility makes these compounds valuable intermediates in multi-step syntheses of complex targets.

Reaction TypeCatalyst/Auxiliary ScaffoldReactantsProductEnantiomeric Excess (ee)
Diels-Alder Reaction(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-oneCyclopentadiene + AcroleinChiral Cyclohexene Adduct>90%
Diels-Alder Reaction(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-oneCyclopentadiene + CrotonaldehydeChiral Cyclohexene Adduct93%
Friedel-Crafts Alkylation(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-oneN-Methylpyrrole + CrotonaldehydeChiral Alkylated Pyrrole90%
Friedel-Crafts Alkylation(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-oneIndole + CinnamaldehydeChiral Alkylated Indole93%

Rational Design Principles for Enhanced Catalytic Efficiency and Stereoselectivity

The remarkable success of imidazolidinone-based organocatalysts has spurred significant research into the rational design principles that govern their efficiency and stereoselectivity. The core principle revolves around the formation of a transient iminium ion intermediate, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated carbonyl compound, thereby activating it towards nucleophilic attack. The chiral environment provided by the imidazolidinone scaffold then directs the approach of the nucleophile to one of the two enantiotopic faces of the substrate, leading to a high degree of stereocontrol.

Several key structural features of the this compound framework and its analogs are crucial for achieving high catalytic efficiency and stereoselectivity:

The Benzyl (B1604629) Group at C5: This bulky substituent plays a pivotal role in shielding one face of the iminium ion intermediate. The steric hindrance posed by the benzyl group effectively blocks the approach of the nucleophile from that side, forcing it to attack from the less hindered face. This is a primary determinant of the observed enantioselectivity.

Substituents at C2: The gem-dimethyl group at the C2 position, as in the parent compound, or other bulky substituents in related catalysts, serves to control the geometry of the iminium ion. The steric interactions between the C2 substituents and the substituent on the nitrogen atom influence the E/Z geometry of the C=N double bond in the iminium ion. This geometric control is critical for predictable and high stereoselectivity, as it rigidly orients the dienophile or enal component for a facial-selective reaction. For instance, replacing the gem-dimethyl group with a more sterically demanding tert-butyl group has been shown to enhance enantioselectivity in certain reactions by further restricting conformational flexibility.

The Imidazolidinone Ring Conformation: The five-membered ring typically adopts an envelope or twisted conformation. This conformational preference, influenced by the substituents, helps to position the benzyl group in a pseudo-axial orientation where it can exert maximum steric influence.

The N-Substituent: While the parent compound is unsubstituted at N3, methylation (as in the MacMillan catalyst) can fine-tune the catalyst's electronic and steric properties. The N-substituent can influence the catalyst's solubility, stability, and the precise orientation of the key steric blocking groups.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition state geometries of these organocatalyzed reactions. These studies have confirmed that the stereochemical outcome is dictated by the energy difference between the two diastereomeric transition states leading to the two possible enantiomers. The lower energy transition state is the one in which the nucleophile approaches from the face of the iminium ion that is not shielded by the bulky benzyl group.

Design PrincipleStructural FeatureEffect on CatalysisExample ModificationImpact on Stereoselectivity
Steric ShieldingBenzyl group at C5Blocks one face of the iminium ion intermediate from nucleophilic attack.-Primary determinant of enantioselectivity.
Geometric ControlSubstituents at C2 (e.g., gem-dimethyl)Controls the E/Z geometry of the iminium ion.Replacement with a tert-butyl group.Enhances enantioselectivity by reducing conformational flexibility.
Conformational RigidityImidazolidinone ring structurePositions the C5-substituent for effective steric shielding.-Maintains a well-defined chiral environment.

Structure Reactivity Relationships and Analogues of 3 Benzyl 2,2 Dimethylimidazolidin 4 One

Systematic Modification of Substituent Groups on the Imidazolidin-4-one (B167674) Ring

The chemical behavior and efficacy of imidazolidin-4-one derivatives are highly dependent on the nature and position of substituents on the core ring structure. Modifications at the nitrogen and carbon atoms of the ring allow for fine-tuning of steric and electronic properties, which in turn dictates the outcome of chemical reactions.

Research into disubstituted imidazolidin-2-ones has also provided insights that can be extrapolated to the 4-one isomers, revealing that modifications at the N1 and N3 positions can lead to significant biological activities. nih.gov The variation of substituents on the benzyl (B1604629) rings attached to the nitrogen atoms allows for a systematic study of their influence. Properties such as lipophilicity (Log P), topological polar surface area (TPSA), and hydrogen bonding capacity are directly affected by these substitutions, which in turn influences pharmacokinetic properties like absorption. nih.gov

Table 1: Calculated Molecular Properties of N-Substituted Imidazolidine (B613845) Derivatives

This table showcases how different substituents on the N-benzyl groups of imidazolidine derivatives affect key molecular properties related to drug-likeness.

Compound DerivativeSubstituent on Benzyl GroupLog PTopological Polar Surface Area (TPSA)Molecular Weight
3g2,6-dichloro7.126.48474.25
3i3-hydroxy-4-methoxy5.7852.56491.64
3j4-methoxy (on 4-methylimidazolidin)5.8824.81473.68

Substituents at the C2 and C5 positions of the imidazolidin-4-one ring have a profound impact on the molecule's utility as a chiral auxiliary or catalyst, directly influencing reaction outcomes and stereocontrol. The gem-dimethyl group at the C2 position, as seen in the parent compound, provides steric bulk that can influence the conformation of the ring and the stereochemical course of reactions. rsc.org

The C5 position is particularly critical for stereocontrol. The development of synthetic methods for creating chiral 4-imidazolidinones with fully substituted tertiary stereocenters at the C5 position has been a significant advancement. nih.gov Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully applied to generate enantioenriched gem-disubstituted 4-imidazolidinones with high yields and enantioselectivity (up to 95% ee). nih.gov

Furthermore, the nature of alkyl groups at the C5 position is a fundamental part of the ligand's structure that enables high enantioselectivity in catalytic reactions. beilstein-journals.org In the synthesis of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one, the relative configuration of substituents at C5 dictates the stereochemical outcome of asymmetric Henry reactions. beilstein-journals.orgnih.gov Ligands with a cis-configuration typically yield the S-enantiomer of the product, while trans-configured ligands lead to the R-enantiomer. beilstein-journals.orgnih.gov This demonstrates the critical role of C5 substitution in directing stereoselective transformations.

Table 2: Influence of C5-Substituent Configuration on Enantioselectivity in Asymmetric Henry Reactions

This table illustrates the relationship between the stereochemical configuration of C5-substituted imidazolidin-4-one based ligands and the resulting enantiomeric excess (ee) and major enantiomer in the product.

Ligand ConfigurationResulting Major EnantiomerAchieved Enantiomeric Excess (ee)Reference
cis-configurationS-enantiomerup to 97% beilstein-journals.orgnih.gov
trans-configurationR-enantiomerup to 96% beilstein-journals.orgnih.gov

Synthesis and Characterization of Novel Imidazolidin-4-one Scaffolds

The development of novel imidazolidin-4-one scaffolds is driven by the need for new catalysts, therapeutic agents, and building blocks for complex molecule synthesis. nih.govmonash.edu Synthetic strategies often involve the cyclization of precursors like Schiff's bases with reagents such as glycine (B1666218), 2-chloroacetic acid, or 2-mercaptoacetic acid. ajchem-a.com Another established method is the Bucherer-Bergs condensation. researchgate.netnih.gov

A versatile approach involves the condensation reaction between an appropriate aldehyde and an amino amide. For example, chiral ligands featuring two imidazolidin-4-one units have been synthesized by reacting pyridine-2,6-dicarbaldehyde with (S)-2-amino-2,3-dimethylbutanamide. beilstein-archives.org This method allows for the creation of more complex, tridentate ligand structures. nih.gov Similarly, the regioselective synthesis of 3-Hydroxy-2,2-dimethylimidazolidin-4-one is achieved through the condensation of glycine hydroxamic acid with acetone (B3395972). rsc.org

The characterization of these newly synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), are routinely employed to validate the molecular structures. ajchem-a.com

Table 3: Synthetic Approaches to Novel Imidazolidin-4-one Scaffolds

A summary of different synthetic methodologies used to construct novel imidazolidin-4-one based structures.

Synthetic MethodPrecursorsResulting Scaffold TypeReference
Schiff Base CyclizationSubstituted benzaldehydes, Hydrazine hydrate, GlycineImidazolidin-4-ones with pyrazolidone moiety ajchem-a.com
Condensation ReactionPyridine-2,6-dicarbaldehyde, (S)-2-amino-2,3-dimethylbutanamideBis-(imidazolidine-4-one) ligands beilstein-archives.org
Pd-Catalyzed Asymmetric AlkylationImidazolidinone-derived β-amidoestersEnantioenriched gem-disubstituted 4-imidazolidinones nih.gov
Bucherer-Bergs CondensationAldehydes/Ketones, Ammonium carbonate, Potassium cyanide5-substituted imidazolidine-2,4-diones (hydantoins) researchgate.netnih.gov

Stereochemical Influence and Enantiomeric Purity in Chiral Analogues

The stereochemistry of chiral imidazolidin-4-one analogues is a determining factor in their application, particularly in enantioselective catalysis. beilstein-journals.orgnih.gov The three-dimensional arrangement of atoms dictates how these molecules interact with other chiral entities, making high enantiomeric purity essential for achieving desired outcomes. mdpi.com

The effectiveness of imidazolidin-4-one-based catalysts is directly linked to their specific stereoisomeric form. As previously noted, the cis or trans configuration of ligands derived from these scaffolds can selectively produce either the S- or R-enantiomer of a product in asymmetric reactions. beilstein-journals.orgnih.gov For example, copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been shown to be highly efficient enantioselective catalysts in asymmetric Henry reactions, with enantioselectivity being highly dependent on the ligand's relative configuration. beilstein-journals.orgnih.gov

Achieving high enantiomeric purity is a key goal in the synthesis of these chiral analogues. Methodologies like palladium-catalyzed asymmetric alkylation have proven effective in producing 4-imidazolidinones with excellent enantiomeric excess (ee). nih.gov The ability to synthesize these chiral scaffolds with high enantiopurity is crucial, as they serve as valuable tools for producing other non-racemic compounds, including essential intermediates for drug production. beilstein-journals.orgnih.gov The steric demand of substituents, such as a larger alkyl group, can effectively block unfavorable reaction pathways, thereby enhancing enantioselectivity. beilstein-journals.orgnih.gov

Conclusion and Outlook for Future Academic Research on 3 Benzyl 2,2 Dimethylimidazolidin 4 One

Current Challenges and Unexplored Areas in Imidazolidin-4-one (B167674) Chemistry

Furthermore, the stability of the imidazolidin-4-one core can be a concern. Some derivatives are known to be labile in basic or hot acidic conditions, hydrolyzing back to their open-chain precursors. clockss.org This instability presents a hurdle for developing robust applications, particularly in medicinal chemistry where stability under physiological conditions is paramount.

Unexplored areas of research are abundant. While their role as organocatalysts is gaining traction, the full scope of their catalytic activity is yet to be defined. There is a significant opportunity to explore their application in a wider range of asymmetric transformations. Moreover, the biological activities of many substituted imidazolidin-4-ones are still largely uninvestigated. ajchem-a.com Systematic exploration of how different substituents on the benzyl (B1604629) and dimethyl groups of the title compound affect biological properties could unveil new therapeutic potentials.

Emerging Synthetic Methodologies for Functionalization

Recent advancements in synthetic organic chemistry are providing new and efficient pathways to access and functionalize the imidazolidin-4-one scaffold. These modern techniques often offer milder reaction conditions, higher yields, and greater molecular diversity compared to traditional methods.

One promising area is the use of multicomponent reactions (MCRs) . For example, a four-component synthesis of spiro-imidazolidines has been developed using a metal-free heterogeneous photocatalyst, which allows for the efficient assembly of complex structures from simple starting materials under visible light. acs.org Another innovative approach is the 5-endo trig oxidative radical cyclization of products derived from the Ugi three-component reaction, which rapidly generates highly decorated imidazolidinones. organic-chemistry.org

Other notable emerging methodologies include:

Palladium-catalyzed (3+2) cycloaddition: This method provides a diastereo- and enantioselective route to 4-imidazolidinones from 5-vinyloxazolidine-2,4-diones and electrophilic imines. organic-chemistry.org

Ring expansion reactions: Synthesizing imidazolidin-4-ones from precursor β-lactams or through Beckmann rearrangement of azetidin-3-one derivatives represents an alternative strategy. clockss.org

Solid-phase synthesis: To facilitate the creation of large libraries of compounds for screening, solid-phase synthesis methods have been developed. The use of a photocleavable linker, for instance, avoids the need for hazardous reagents like hydrofluoric acid during cleavage from the resin. clockss.org

Table 1: Emerging Synthetic Methodologies for Imidazolidin-4-ones

Methodology Description Key Features & Advantages
Multicomponent Reactions (MCRs) Four-component synthesis of spiro-imidazolidines using a carbon nitride-based heterogeneous photocatalyst. acs.org Metal-free, visible light-mediated, high atom economy, broad substrate scope. acs.org
Oxidative Radical Cyclization 5-endo trig cyclization of Ugi three-component reaction products. organic-chemistry.org Rapid access to highly functionalized imidazolidinones. organic-chemistry.org
(3+2) Cycloaddition Palladium-catalyzed reaction between 5-vinyloxazolidine-2,4-diones and imines. organic-chemistry.org High diastereoselectivity and enantioselectivity. organic-chemistry.org
Solid-Phase Synthesis Synthesis of 1,2,5-trisubstituted imidazolidin-4-ones on a solid support with a photocleavable linker. clockss.org Suitable for library synthesis, avoids hazardous cleavage reagents. clockss.org
Ring Expansion Conversion of β-lactams or azetidin-3-ones into the imidazolidin-4-one ring system. clockss.org Provides an alternative synthetic route from readily available precursors. clockss.org

Opportunities for Novel Catalytic Systems Design

The imidazolidin-4-one framework, famously exemplified by the MacMillan catalysts, is a cornerstone of modern organocatalysis. These catalysts activate α,β-unsaturated aldehydes by forming a chiral iminium ion, enabling a wide range of highly enantioselective transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations. Future research is poised to build upon this foundation by designing novel catalytic systems with enhanced reactivity, broader substrate scope, and improved sustainability.

A key opportunity lies in the development of heterogeneous and recyclable catalysts . Anchoring imidazolidin-4-one derivatives to solid supports like polystyrene beads or magnetic nanoparticles can facilitate catalyst recovery and reuse, making processes more economical and environmentally friendly. nih.gov The integration of these organocatalysts with other catalytic domains, such as photoredox catalysts, opens the door to new reaction pathways that are inaccessible through conventional means. uni-muenchen.de

Furthermore, modifying the core structure of the imidazolidin-4-one catalyst itself presents a vast area for exploration. The synthesis and evaluation of new chiral ligands based on this scaffold have already shown that subtle structural changes can lead to significant improvements in enantioselectivity for reactions like the asymmetric Henry reaction. nih.gov By systematically altering substituents, researchers can fine-tune the steric and electronic properties of the catalyst to optimize performance for specific transformations. The development of imidazolidine-4-thiones as prebiotic organocatalysts highlights the potential for discovering catalytic activity in related heterocyclic systems. uni-muenchen.de

Table 2: Imidazolidin-4-one Based Catalytic Systems

Catalyst Type Reaction Catalyzed Key Features
MacMillan Organocatalysts Diels-Alder, Friedel-Crafts Alkylation, 1,3-Dipolar Cycloaddition. Metal-free, high enantioselectivity via iminium ion activation.
Copper(II) Complexes Asymmetric Henry (nitroaldol) Reaction. nih.gov High enantioselectivity (up to 97% ee), tunable based on ligand configuration. nih.gov
Imidazolidine-4-thiones α-Alkylation of Aldehydes. uni-muenchen.de Demonstrated activity in prebiotic conditions, potential for photoredox activation. uni-muenchen.de
Supported Catalysts Various Asymmetric Transformations. nih.gov Anchored to solid supports for enhanced recyclability and sustainability. nih.gov

Advanced Analytical Characterization Techniques for Elucidating Complex Chemical Phenomena

Understanding the intricate details of reaction mechanisms, stereochemical outcomes, and molecular interactions involving 3-Benzyl-2,2-dimethylimidazolidin-4-one and its derivatives requires the application of advanced analytical techniques beyond routine structural confirmation (FTIR, NMR). ajchem-a.comajchem-a.com

Computational Chemistry , particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways and predicting the stability of intermediates and transition states. DFT studies have been used to elucidate the mechanism of halogenation in related imidazolidin-4-one systems, providing insights that align with experimental NMR data. nih.gov Such theoretical models can help rationalize observed stereoselectivities in catalytic reactions and guide the design of more effective catalysts.

For complex reaction mixtures and mechanistic studies, mass spectrometry (MS) techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for separating and identifying intermediates and by-products. nih.gov Chiral derivatization using imidazolidin-4-one reagents followed by LC-MS/MS analysis has been developed for the enantioseparation of chiral organic acids, demonstrating the utility of this scaffold in analytical applications. nih.gov

Advanced NMR spectroscopy provides deep structural and dynamic information. Two-dimensional NMR techniques can be used to confirm complex molecular structures and stereochemistry. acs.org In-situ NMR monitoring of reactions can also provide kinetic data and help identify transient intermediates, offering a real-time window into the reaction mechanism. nih.gov For solid-state characterization, techniques like Solid-State NMR (SSNMR) and Differential Scanning Calorimetry (DSC) are crucial for studying crystalline forms and thermal properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-benzyl-2,2-dimethylimidazolidin-4-one, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted urea derivatives or condensation of benzylamine with diketone precursors. For example, regioselective synthesis can be achieved using α-hydroxy ketones and benzylamine under acidic conditions, where temperature (60–80°C) and solvent polarity (e.g., ethanol vs. THF) critically influence product distribution. NMR monitoring of intermediates (e.g., enamine adducts) is essential to track regioselectivity .

Q. How can researchers characterize the stereochemical and structural properties of this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities, particularly for chiral centers. For example, the compound’s benzyl group orientation can be validated against crystallographic data .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., δ 1.45 ppm for dimethyl groups, δ 4.20 ppm for benzyl-CH2_2) combined with 2D experiments (COSY, NOESY) confirm regiochemistry and substituent effects .
  • Mass spectrometry : High-resolution ESI-MS can differentiate between isomeric byproducts (e.g., m/z 231.1365 for [M+H]+^+) .

Q. What are the key reactivity patterns of the imidazolidin-4-one core in this compound?

  • Methodological Answer : The carbonyl group at position 4 undergoes nucleophilic additions (e.g., Grignard reagents), while the benzyl group participates in hydrogenolysis (H2_2, Pd/C). Substituents at positions 2 and 3 influence reactivity: dimethyl groups at C2 sterically hinder electrophilic attacks, whereas the benzyl group at C3 directs electrophiles to the para position .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from structural variations (e.g., thioxo vs. oxo substituents) or assay conditions (e.g., cell line specificity). For example:

  • Case Study : A 5-(sec-butyl)-1,2-dimethylimidazolidin-4-one derivative showed antimalarial activity (IC50_{50} = 1.2 μM) but no cytotoxicity in Vero cells, highlighting target selectivity. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and structural analogs .

Q. What computational strategies are effective for predicting the catalytic or pharmacological behavior of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states for nucleophilic additions to the carbonyl group (e.g., activation energies for amine attacks).
  • Molecular Docking : Screen against biological targets (e.g., Plasmodium falciparum enzymes) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol and validate with MD simulations .

Q. How can crystallographic disorder or twinning complicate structural analysis, and what refinement tools are recommended?

  • Methodological Answer : Twinning (e.g., pseudo-merohedral twinning) is common in imidazolidinone derivatives due to planar symmetry. Use SHELXL’s TWIN/BASF commands to refine twin laws. For disorder, apply PART/SUMP constraints and validate with Rint_{\text{int}} < 0.05 .

Q. What strategies improve enantiomeric excess (ee) in asymmetric synthesis of chiral derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use (S)-4-benzyloxazolidin-2-one to induce asymmetry during alkylation steps (ee > 90% reported).
  • Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) promote Michael additions to the α,β-unsaturated carbonyl system .

Q. How do solvent and temperature effects influence the compound’s stability in long-term storage?

  • Methodological Answer :

  • Accelerated degradation studies : Store samples in DMSO-d6_6 at 40°C for 4 weeks and monitor via 1H^{1}\text{H}-NMR. Hydrolysis of the imidazolidinone ring is minimized in anhydrous solvents (e.g., THF) at -20°C .

Key Research Gaps and Recommendations

  • Synthetic : Explore photoredox catalysis for C–H functionalization of the benzyl group.
  • Pharmacological : Investigate synergistic effects with clinical antimalarials (e.g., artemisinin).
  • Computational : Develop QSAR models linking substituent electronic parameters (Hammett σ) to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.